![molecular formula C8H13N3S B2532507 5-Cyclohexyl-1,2,4-thiadiazol-3-amine CAS No. 1344332-83-7](/img/structure/B2532507.png)
5-Cyclohexyl-1,2,4-thiadiazol-3-amine
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Overview
Description
“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the empirical formula C8H13N3S . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amide derivatives has been reported in the literature . For instance, compound 3a was obtained by acetylation of 2a with acetic anhydride, while compounds 3b – c were obtained through the coupling reaction between 2a and the corresponding acid chlorides in anhydrous tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of “5-Cyclohexyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES string NC1=NN=C(C2CCCCC2)S1
. The InChI representation is 1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
.
Physical And Chemical Properties Analysis
“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a solid substance . It has a molecular weight of 183.27 . The CAS Number is 56882-77-0 .
Scientific Research Applications
- Research Findings : A library of amide derivatives containing 1,2,4-thiadiazole-1,2,4-triazole analogs was synthesized. These compounds were evaluated for their anticancer activities against various cancer cell lines, including breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145). Several compounds displayed moderate to potent anticancer effects, with some outperforming standard drugs .
- Research Findings : Novel N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives were synthesized and evaluated for antitubercular activity. These compounds showed promise as potential TB drugs .
- Research Findings : Although specific studies on the antiviral activity of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine are limited, its structural features suggest potential antiviral properties .
- Research Findings : SAR studies revealed that substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influence their cytotoxic activity .
Anticancer Properties
Antitubercular Activity
Antiviral Activity
Cytotoxicity and Structure–Activity Relationship
Amidoxime Synthesis
Safety and Hazards
properties
IUPAC Name |
5-cyclohexyl-1,2,4-thiadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGSKPLZLSOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1,2,4-thiadiazol-3-amine |
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